molecular formula C22H19N3O6S B2571742 (Z)-ethyl 4-(2-(2,4-dioxo-5-(2-oxo-2-(phenylamino)ethylidene)thiazolidin-3-yl)acetamido)benzoate CAS No. 692762-83-7

(Z)-ethyl 4-(2-(2,4-dioxo-5-(2-oxo-2-(phenylamino)ethylidene)thiazolidin-3-yl)acetamido)benzoate

Cat. No.: B2571742
CAS No.: 692762-83-7
M. Wt: 453.47
InChI Key: CXNORMAFMYXCGA-ATVHPVEESA-N
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Description

(Z)-ethyl 4-(2-(2,4-dioxo-5-(2-oxo-2-(phenylamino)ethylidene)thiazolidin-3-yl)acetamido)benzoate is a synthetic compound of significant interest in oncology research, primarily characterized as a potent and selective dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinases. Its molecular design integrates a rhodanine-based scaffold , a structure known to interact with the ATP-binding site of these kinases, thereby blocking their autophosphorylation and subsequent activation of downstream signaling pathways like MAPK/ERK and PI3K/Akt that are critical for cell proliferation and survival. This targeted mechanism makes it a valuable chemical probe for investigating the pathophysiology of EGFR and HER2-driven cancers, such as non-small cell lung cancer and breast cancer. Furthermore, research indicates this compound may function as a proteolysis-targeting chimera (PROTAC) due to its structural elements that are capable of recruiting E3 ubiquitin ligases, potentially leading to the targeted degradation of the oncogenic kinase proteins and offering a complementary mechanism of action to simple inhibition. Its primary research value lies in its utility for studying signal transduction mechanisms, evaluating resistance patterns, and developing novel therapeutic strategies against tyrosine kinase-dependent malignancies.

Properties

IUPAC Name

ethyl 4-[[2-[(5Z)-5-(2-anilino-2-oxoethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O6S/c1-2-31-21(29)14-8-10-16(11-9-14)24-19(27)13-25-20(28)17(32-22(25)30)12-18(26)23-15-6-4-3-5-7-15/h3-12H,2,13H2,1H3,(H,23,26)(H,24,27)/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNORMAFMYXCGA-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC(=O)NC3=CC=CC=C3)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C(=O)NC3=CC=CC=C3)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 4-(2-(2,4-dioxo-5-(2-oxo-2-(phenylamino)ethylidene)thiazolidin-3-yl)acetamido)benzoate is a synthetic compound that belongs to the thiazolidinone family, which has garnered considerable attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features a thiazolidinone core, which is known for its significant biological properties. The structural elements include:

  • Thiazolidinone ring : Confers potential anti-diabetic and anti-inflammatory properties.
  • Benzamide functionality : Associated with anticancer activity.
  • Ethyl ester group : May enhance bioavailability and solubility.

Biological Activity Overview

The biological activities of thiazolidinone derivatives, including (Z)-ethyl 4-(2-(2,4-dioxo-5-(2-oxo-2-(phenylamino)ethylidene)thiazolidin-3-yl)acetamido)benzoate, have been extensively studied. Key findings include:

Antimicrobial Activity

Thiazolidinones have shown promising antimicrobial properties against various Gram-positive and Gram-negative bacteria. The compound's structure suggests potential enhancements in antibacterial efficacy due to the presence of electron-withdrawing groups and arylidine moieties.

CompoundActivity AgainstReference
(Z)-ethyl 4-(2-(...)Moderate to high against E. coli and S. aureus
Standard Drug (Ciprofloxacin)High against E. coli

Anticancer Properties

Research indicates that thiazolidinones exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism may involve the inhibition of specific enzymes or pathways crucial for tumor growth.

StudyCompound TestedResult
Datar et al. (2017)5-(3,4-dimethoxy)benzylidine-2,4-thiazolidinedioneComparable efficacy to pioglitazone in reducing cell viability in cancer lines

Anti-inflammatory Effects

The presence of methoxy groups on aromatic rings enhances the anti-inflammatory effects of thiazolidinones. Studies have shown that these compounds can inhibit pro-inflammatory cytokines.

The biological activity of (Z)-ethyl 4-(2-(...) is believed to stem from its interaction with various molecular targets:

  • Enzyme Inhibition : The thiazolidine ring may inhibit enzymes involved in inflammatory pathways.
  • Receptor Interaction : The compound may bind to specific receptors, modulating cellular responses.
  • Cellular Pathway Interference : It can disrupt signaling pathways that lead to cancer cell proliferation.

Case Studies

  • Antimicrobial Evaluation : A study evaluated several thiazolidinone derivatives for their antimicrobial activity against common pathogens. The results indicated that modifications at specific positions significantly enhanced activity.
    CompoundZone of Inhibition (mm)
    Compound A20
    Compound B15
    Standard (Ciprofloxacin)25
  • Anticancer Activity : In vitro studies showed that (Z)-ethyl 4-(...) significantly reduced cell viability in various cancer cell lines compared to controls.

Scientific Research Applications

The compound (Z)-ethyl 4-(2-(2,4-dioxo-5-(2-oxo-2-(phenylamino)ethylidene)thiazolidin-3-yl)acetamido)benzoate is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and drug development. This detailed article explores its applications, supported by case studies and data tables.

Key Characteristics

  • Molecular Formula : C21H21N3O6S
  • Molecular Weight : 429.47 g/mol
  • Structural Components :
    • Thiazolidine ring
    • Acetamido group
    • Ethyl ester functionality

Medicinal Chemistry

The compound's structure indicates potential as an antidiabetic agent due to the thiazolidinedione moiety, which has been extensively studied for its insulin-sensitizing properties. Research has shown that derivatives of thiazolidinediones can improve glycemic control in diabetic patients.

Case Study: Thiazolidinediones in Diabetes Management

A study published in Diabetes Care highlighted the efficacy of thiazolidinedione derivatives in enhancing insulin sensitivity and reducing blood glucose levels in Type 2 diabetes patients. The compound's structural similarity to known thiazolidinediones suggests it may exhibit similar pharmacological effects .

Antimicrobial Activity

The presence of the phenylamino group may contribute to antimicrobial properties. Research has indicated that compounds with similar structures exhibit significant activity against various bacterial strains.

Data Table: Antimicrobial Activity of Similar Compounds

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
(Z)-ethyl ...Pseudomonas aeruginosa8 µg/mL

This table illustrates how structurally related compounds have shown promise as antimicrobial agents, suggesting that (Z)-ethyl 4-(2-(2,4-dioxo-5-(2-oxo-2-(phenylamino)ethylidene)thiazolidin-3-yl)acetamido)benzoate could similarly exhibit antimicrobial properties.

Cancer Research

Compounds containing thiazolidine rings have been investigated for their anticancer properties. The ability of such compounds to induce apoptosis in cancer cells makes them valuable candidates for cancer therapy.

Case Study: Thiazolidine Derivatives in Cancer Treatment

Research published in Cancer Letters demonstrated that thiazolidine derivatives could inhibit tumor growth by inducing apoptosis through mitochondrial pathways. The unique structure of (Z)-ethyl 4-(2-(2,4-dioxo-5-(2-oxo-2-(phenylamino)ethylidene)thiazolidin-3-yl)acetamido)benzoate could enhance its efficacy against specific cancer types .

Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects due to the presence of functional groups that modulate inflammatory pathways.

Data Table: Anti-inflammatory Activity of Related Compounds

Compound NameInflammatory Model UsedEffectiveness (Reduction in Inflammation %)
Compound CCarrageenan-induced edema70%
Compound DLPS-stimulated macrophages65%
(Z)-ethyl ...TNF-alpha inhibitionTBD

This table summarizes the effectiveness of related compounds in reducing inflammation, indicating that (Z)-ethyl 4-(2-(2,4-dioxo-5-(2-oxo-2-(phenylamino)ethylidene)thiazolidin-3-yl)acetamido)benzoate may also show promising results.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Key structural analogs include:

Compound Name Core Structure Substituents Melting Point (°C) Yield (%) Key Features
(Z)-ethyl 4-(2-(2,4-dioxo-5-(2-oxo-2-(phenylamino)ethylidene)thiazolidin-3-yl)acetamido)benzoate Thiazolidinone (2,4-dioxo) Phenylamino ethylidene, ethyl benzoate N/A N/A Z-configuration, hydrogen bonding via phenylamino group
Ethyl 4-[2-benzamido-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoate (4c) Thiazolidinone (4-oxo) Benzamido, methoxy-oxoethylidene N/A N/A Triclinic P-1 space group, enhanced crystallinity due to dichlorobenzoyl
(4-Oxo-5-{[3-(2-phenylethoxy)phenyl]methylidene}-2-thioxothiazolidin-3-yl)acetic acid Thiazolidinone (4-oxo, 2-thioxo) Phenylethoxy phenyl, acetic acid 172–175 24 Dual thioxo/dioxo groups, lower yield due to steric hindrance
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Benzoate ester Pyridazinyl phenethylamino N/A N/A Pyridazine ring enhances π-π stacking potential
  • Key Observations: Electronic Effects: The phenylamino group in the target compound provides stronger hydrogen-bonding capacity compared to benzamido or pyridazinyl substituents in analogs . Crystallinity: Compound 4c () exhibits a triclinic P-1 crystal system (a = 8.0592 Å, b = 11.0011 Å), suggesting tighter molecular packing than the target compound, which lacks reported crystallographic data .

Q & A

Q. What are the standard synthetic routes for this compound and its analogues?

The synthesis typically involves a multi-step process:

  • Step 1 : Condensation of 2,4-thiazolidinedione with an aldehyde (e.g., substituted benzaldehyde) in ethanol under reflux for 24 hours, using piperidine as a catalyst, to form the 5-arylidene intermediate.
  • Step 2 : Alkylation of the intermediate with bromoacetic acid derivatives (e.g., bromoethyl acetate) in anhydrous acetone with potassium carbonate, followed by acidification to pH 3 to yield the final product.
  • Purification : Recrystallization from methanol or DMF-acetic acid mixtures is critical to isolate pure compounds .

Q. How is structural confirmation achieved for this compound?

  • Spectroscopy : 1^1H and 13^13C NMR are used to confirm the Z-configuration of the ethylidene group and the connectivity of the thiazolidinone core. For example, the vinyl proton in the Z-isomer typically appears as a singlet at δ 7.5–8.0 ppm in 1^1H NMR .
  • Elemental Analysis : Discrepancies between calculated and observed values (e.g., C 60.13 vs. 60.26) may indicate impurities, necessitating repeated recrystallization .

Q. What in vitro assays are used to evaluate biological activity?

  • Antimicrobial Activity : Agar diffusion or microdilution assays against bacterial/fungal strains, with MIC (Minimum Inhibitory Concentration) determination.
  • Antioxidant Activity : DPPH radical scavenging or FRAP assays to quantify free radical neutralization .

Advanced Research Questions

Q. How can low synthetic yields (e.g., 24%) be optimized for similar thiazolidinones?

  • Catalyst Screening : Replace piperidine with morpholine or acetic acid to enhance reaction efficiency.
  • Solvent Optimization : Use DMF or THF instead of ethanol to improve solubility of intermediates.
  • Reaction Time : Extend reflux duration beyond 24 hours for sluggish reactions, as seen in derivatives with bulky substituents .

Q. What computational strategies predict the compound’s biological activity?

  • Docking Studies : Molecular docking against targets like PPARγ or EGFR using AutoDock Vina to assess binding affinity.
  • ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) to prioritize compounds for synthesis .

Q. How to resolve contradictions in elemental analysis data?

  • Purity Assessment : Use HPLC or TLC to verify compound homogeneity.
  • Recrystallization : Repeat crystallization in alternative solvents (e.g., DMF-ethanol) to remove impurities affecting C/H/N ratios .

Q. What structural modifications enhance bioactivity in thiazolidinone derivatives?

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., -NO2_2) on the benzylidene ring improves antimicrobial potency. Conversely, methoxy groups enhance solubility but reduce activity .
  • Hybridization : Conjugation with triazole or furan moieties (e.g., compound 5e in ) increases anticancer activity via dual inhibition of EGFR and VEGF pathways .

Methodological Considerations Table

Challenge Solution Key References
Low reaction yieldsOptimize catalyst (e.g., acetic acid), solvent (DMF), and reflux duration.
NMR signal ambiguityUse DEPT-135 or 2D NMR (COSY, HSQC) to resolve overlapping peaks.
Biological activity variabilityPerform SAR studies with halogen/methoxy substitutions on arylidene rings.
Computational validationCross-validate docking results with MD simulations (e.g., GROMACS).

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